molecular formula C14H17FN2O4 B1444935 2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid CAS No. 1307190-62-0

2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid

Cat. No.: B1444935
CAS No.: 1307190-62-0
M. Wt: 296.29 g/mol
InChI Key: SNMBRNKVIVHIPI-UHFFFAOYSA-N
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Description

2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid is a synthetic organic compound with the molecular formula C14H17FN2O4 and a molecular weight of 296.3 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxypiperidine group, and a benzoic acid moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid: Characterized by the presence of a fluorine atom and a methoxypiperidine group.

    2-Chloro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-Bromo-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its chloro and bromo analogs .

Properties

IUPAC Name

2-fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4/c1-21-10-4-6-17(7-5-10)14(20)16-9-2-3-12(15)11(8-9)13(18)19/h2-3,8,10H,4-7H2,1H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMBRNKVIVHIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)NC2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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